3-cyclopropyl-1-(2-fluorophenyl)propan-1-one
Description
3-Cyclopropyl-1-(2-fluorophenyl)propan-1-one is a ketone derivative featuring a cyclopropyl group at the 3-position of the propanone backbone and a 2-fluorophenyl substituent at the 1-position. This compound has been commercially available as a chemical intermediate (now discontinued) for applications in pharmaceutical and agrochemical synthesis, as evidenced by its inclusion in catalogs from suppliers like CymitQuimica . Its structural analogs are often utilized in the development of bioactive molecules, such as pyrazolo-pyridine derivatives .
Properties
CAS No. |
1483041-78-6 |
|---|---|
Molecular Formula |
C12H13FO |
Molecular Weight |
192.23 g/mol |
IUPAC Name |
3-cyclopropyl-1-(2-fluorophenyl)propan-1-one |
InChI |
InChI=1S/C12H13FO/c13-11-4-2-1-3-10(11)12(14)8-7-9-5-6-9/h1-4,9H,5-8H2 |
InChI Key |
XFPOEDYVEBWEHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CCC(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-1-(2-fluorophenyl)propan-1-one typically involves the reaction of cyclopropylmethyl bromide with 2-fluorobenzaldehyde in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic addition mechanism, followed by oxidation to form the desired ketone.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Continuous flow reactors and other advanced techniques may be employed to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-1-(2-fluorophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.
Scientific Research Applications
3-cyclopropyl-1-(2-fluorophenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-1-(2-fluorophenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural differences between 3-cyclopropyl-1-(2-fluorophenyl)propan-1-one and related compounds:
Electronic and Steric Effects
- Cyclopropyl vs. However, the cyclopropyl group’s strain energy may facilitate ring-opening reactions in synthetic pathways.
- In contrast, the para-chlorine in 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one minimizes steric interactions, favoring planar molecular conformations.
Research Findings and Implications
- Crystallographic Insights : Studies on cyclopropane-containing analogs (e.g., 3-cyclopropyl-1-(4-methylphenyl)pyrazole-5-carboxylic acid ) reveal hydrogen-bonding patterns (e.g., O–H⋯O dimers) that stabilize crystal lattices. Similar interactions may govern the solubility and stability of the target compound.
- Safety and Handling : Safety data sheets for 3-(3-chlorophenyl)-1-cyclopropylpropan-1-one emphasize precautions for inhalation and skin contact, suggesting analogous handling requirements for the fluorinated derivative.
- Synthetic Challenges : The discontinuation of this compound may reflect challenges in large-scale synthesis or purification, possibly due to the reactivity of the cyclopropyl group or steric hindrance from the ortho-fluorine.
Biological Activity
3-Cyclopropyl-1-(2-fluorophenyl)propan-1-one is a compound of interest in medicinal chemistry due to its potential biological activity. This article delves into its various biological effects, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| CAS Number | Not specified |
| Molecular Formula | C12H13F |
| Molecular Weight | 192.23 g/mol |
| Purity | Not specified |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may exert its effects through:
- Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit specific enzymes, potentially impacting metabolic pathways.
- Receptor Binding : The presence of the fluorine atom in the phenyl ring may enhance binding affinity to certain receptors, influencing cellular signaling pathways.
Antimicrobial Effects
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that fluorinated phenyl derivatives can possess significant activity against various bacterial strains. Although specific data on this compound is limited, its structural analogs suggest potential efficacy against pathogens.
Cytotoxicity Studies
In vitro cytotoxicity studies are essential for assessing the safety profile of new compounds. Preliminary investigations into similar cyclopropyl compounds have indicated low toxicity levels in cell lines, suggesting that this compound may also exhibit favorable cytotoxicity profiles.
Study 1: Structure-Activity Relationship (SAR)
A study focusing on the SAR of fluorinated compounds revealed that the introduction of a fluorine atom significantly enhances biological activity compared to non-fluorinated analogs. This suggests that this compound could demonstrate improved potency in biological assays due to its unique structure.
Study 2: Enzyme Interaction
Research has shown that similar compounds can effectively inhibit enzymes involved in critical metabolic pathways. For instance, derivatives with cyclopropyl structures have demonstrated the ability to modulate enzyme activities, which could be extrapolated to predict the behavior of this compound in biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
